molecular formula C15H21NO3 B8462488 Benzyl 4-(1-hydroxyethyl)piperidine-1-carboxylate CAS No. 160809-35-8

Benzyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B8462488
Key on ui cas rn: 160809-35-8
M. Wt: 263.33 g/mol
InChI Key: FBYCYHVEXKSMCW-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

A solution of N-(benzyloxycarbonyl)-4-formyl-piperidine (1 g, 3.92 mmol) in Et2O (40 mL) at −78° C. was treated with methylmagnesium bromide (3M in Et2O, 3.2 mL, 9.60 mmol). The reaction mixture was stirred at −78° C. for 2 h, quenched with saturated aqueous NH4Cl and extracted with Et2O. The combined organic extract was washed with brine and dried over Na2SO4, filtered, and the filtrate was concentrated to a colorless oil. The crude product was purified by flash chromatography on an ISCO silica gel column using 0 to 70% EtOAc/hexanes to give 0.64 g (62%) of (±)-phenylmethyl 4-(1-hydroxyethyl)-1-piperidinecarboxylate as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.40-7.25 (m, 5H), 5.11 (s, 2H), 4.30-4.15 (m, 2H), 3.65-3.55 (m, 1H), 2.80-2.65 (m, 2H), 1.90-1.80 (m, 1H), 1.80-1.70 (m, 1H), 1.70-1.55 (m, 1H), 1.30-1.10 (m, 5H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([CH:17]=[O:18])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][Mg]Br>CCOCC>[OH:18][CH:17]([CH:14]1[CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[CH2:12][CH2:13]1)[CH3:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a colorless oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on an ISCO silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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